2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde
Description
Nomenclature and Molecular Structure
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its complex molecular architecture. The compound is officially designated with the Chemical Abstracts Service registry number 1803608-22-1, establishing its unique identity within chemical databases. The International Union of Pure and Applied Chemistry name is systematically described as 2-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-1,3-thiazole-5-carbaldehyde, which accurately captures the positional relationships of all constituent functional groups.
The molecular formula C₁₂H₂₁NO₂SSi indicates a relatively complex organic structure containing carbon, hydrogen, nitrogen, oxygen, sulfur, and silicon atoms. With a molecular weight of 271.46 grams per mole, the compound represents a medium-sized organic molecule suitable for various synthetic applications. The International Chemical Identifier string InChI=1S/C12H21NO2SSi/c1-9(11-13-7-10(8-14)16-11)15-17(5,6)12(2,3)4/h7-9H,1-6H3 provides a standardized computational representation of the molecular structure. The corresponding International Chemical Identifier Key RSSNFOKOPVUOMH-UHFFFAOYSA-N serves as a condensed hash code for rapid database searching and compound identification.
The three-dimensional molecular architecture reveals several key structural features that contribute to the compound's chemical properties and reactivity patterns. The thiazole ring system forms the central heterocyclic core, providing aromatic stability and electron-rich character that influences the molecule's overall electronic properties. The tert-butyldimethylsilyl protecting group is strategically positioned to shield a secondary alcohol functionality, demonstrating sophisticated synthetic design principles commonly employed in multi-step organic synthesis. The aldehyde group at the 5-position of the thiazole ring represents a highly reactive electrophilic center that can participate in numerous chemical transformations.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1803608-22-1 |
| Molecular Formula | C₁₂H₂₁NO₂SSi |
| Molecular Weight | 271.46 g/mol |
| International Chemical Identifier Key | RSSNFOKOPVUOMH-UHFFFAOYSA-N |
| Physical Form | Powder |
| Storage Temperature | 4°C |
| Purity | ≥95% |
Historical Context and Significance in Organic Chemistry
The development of this compound represents a convergence of several important historical developments in organic chemistry, particularly in the fields of heterocyclic chemistry and protecting group methodology. Thiazole chemistry has deep historical roots, with the thiazole ring system being recognized as a fundamental heterocyclic structure since the late 19th century. The term 'thiazole' encompasses both the parent compound and its extensive family of derivatives, which have found widespread applications in pharmaceutical chemistry, materials science, and agricultural chemistry.
The historical significance of thiazole derivatives in medicinal chemistry cannot be overstated, as evidenced by their presence in numerous biologically active natural products and synthetic pharmaceuticals. Thiazole rings are found in essential biomolecules such as thiamine (vitamin B₁), demonstrating their fundamental importance in biological systems. The versatility of the thiazole scaffold has led to its incorporation in diverse therapeutic agents, including antimicrobial compounds, anti-inflammatory drugs, and antineoplastic agents. This rich pharmacological heritage has motivated continued research into novel thiazole derivatives, driving the development of sophisticated synthetic methodologies.
The integration of silicon-based protecting groups, particularly tert-butyldimethylsilyl ethers, represents a revolutionary advancement in synthetic organic chemistry pioneered by E. J. Corey and colleagues. The tert-butyldimethylsilyl protecting group was initially developed to address the challenges associated with selective protection and deprotection of alcohol functionalities in complex organic molecules. Corey's seminal work in 1972 established the fundamental principles for the efficient formation of tert-butyldimethylsilyl ethers using imidazole as a catalyst, transforming synthetic organic chemistry by providing a reliable method for alcohol protection. This methodology has since become indispensable in pharmaceutical synthesis, natural product total synthesis, and materials chemistry.
The combination of thiazole chemistry with silicon-based protecting group technology, as exemplified by this compound, represents a sophisticated approach to molecular design that leverages the strengths of both chemical domains. This synthetic strategy enables the construction of complex molecules with multiple reactive sites while maintaining precise control over selectivity and reactivity patterns. The aldehyde functionality adds another layer of synthetic utility, providing opportunities for carbon-carbon bond formation, oxidation-reduction reactions, and heterocycle synthesis.
Core Functional Groups: Thiazole Ring, Tert-butyldimethylsilyl-protected Alcohol, Aldehyde
The molecular architecture of this compound incorporates three distinct functional groups, each contributing unique chemical properties and reactivity patterns that define the compound's overall behavior in chemical transformations. Understanding these functional groups individually and their synergistic interactions provides crucial insight into the compound's synthetic utility and potential applications.
The thiazole ring system constitutes the central heterocyclic framework of the molecule, exhibiting characteristic aromatic properties that influence both its stability and reactivity. Thiazoles are classified as azoles, sharing structural similarities with imidazoles and oxazoles, but distinguished by the presence of sulfur rather than oxygen or nitrogen at the 3-position. The planar nature of the thiazole ring facilitates significant π-electron delocalization, conferring aromatic character that is more pronounced than in corresponding oxazole systems. This aromaticity is experimentally confirmed through proton nuclear magnetic resonance spectroscopy, where ring protons exhibit chemical shifts between 7.27 and 8.77 parts per million, indicating strong diamagnetic ring current effects.
The electronic distribution within the thiazole ring creates distinct reactivity patterns that are crucial for synthetic applications. Computational studies indicate that the C-5 position exhibits the highest π-electron density, making it the preferred site for electrophilic substitution reactions. Conversely, the C-2 hydrogen atom shows enhanced acidity due to electron withdrawal by the adjacent nitrogen and sulfur atoms, making this position susceptible to deprotonation and subsequent nucleophilic substitution. These electronic characteristics explain the compound's substitution pattern, with the aldehyde group positioned at the electron-rich C-5 position and the protected alcohol-bearing ethyl chain attached at the C-2 position.
The tert-butyldimethylsilyl protecting group represents a sophisticated example of silicon-based alcohol protection technology that has revolutionized synthetic organic chemistry. This protecting group offers several advantages over traditional alcohol protecting groups, including exceptional stability under basic conditions, selective removability under mild acidic conditions, and compatibility with a wide range of reaction conditions. The tert-butyldimethylsilyl group consists of a silicon atom bonded to two methyl groups and one tert-butyl group, creating a sterically bulky protecting moiety that effectively shields the alcohol functionality from unwanted reactions.
The formation of tert-butyldimethylsilyl ethers typically requires the use of tert-butyldimethylsilyl chloride in the presence of imidazole as a catalyst, proceeding through a nucleophilic substitution mechanism. The remarkable stability of these protecting groups under basic conditions makes them particularly valuable in synthetic sequences involving strong bases, organometallic reagents, and oxidizing conditions. Deprotection can be achieved using a variety of mild acidic conditions, including acetyl chloride in methanol, providing excellent selectivity and functional group tolerance.
The aldehyde functional group at the 5-position of the thiazole ring represents a highly reactive electrophilic center that significantly expands the compound's synthetic utility. Aldehydes are characterized by a carbonyl group (C=O) bonded to at least one hydrogen atom, creating a electrophilic carbon center that readily participates in nucleophilic addition reactions. The aldehyde functionality is typically more reactive than corresponding ketones due to reduced steric hindrance and increased electrophilicity of the carbonyl carbon. This enhanced reactivity enables aldehydes to undergo a wide variety of chemical transformations, including nucleophilic addition reactions, oxidation to carboxylic acids, reduction to primary alcohols, and condensation reactions to form carbon-carbon bonds.
| Functional Group | Position | Key Properties | Reactivity Characteristics |
|---|---|---|---|
| Thiazole Ring | Core Structure | Aromatic, π-electron delocalization | C-5 electrophilic substitution, C-2 deprotonation |
| Tert-butyldimethylsilyl Ether | 1-Position of Ethyl Chain | Sterically bulky, base-stable | Acid-labile, selective deprotection |
| Aldehyde | 5-Position of Thiazole | Electrophilic carbonyl | Nucleophilic addition, oxidation, reduction |
The synergistic combination of these three functional groups creates a versatile synthetic intermediate that can participate in diverse chemical transformations while maintaining selectivity through strategic protection of the alcohol functionality. The thiazole ring provides aromatic stability and electronic activation for further substitution reactions, the tert-butyldimethylsilyl group protects the alcohol from unwanted side reactions, and the aldehyde offers multiple pathways for carbon-carbon bond formation and functional group interconversion. This carefully designed molecular architecture exemplifies modern approaches to synthetic organic chemistry, where multiple functional groups are integrated to achieve specific reactivity profiles and synthetic objectives.
Properties
IUPAC Name |
2-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2SSi/c1-9(11-13-7-10(8-14)16-11)15-17(5,6)12(2,3)4/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSNFOKOPVUOMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C=O)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
A common approach to constructing the 1,3-thiazole ring involves the cyclization of cysteine derivatives with nitriles, as described in a scalable thiazole-forming reaction methodology. For example, cysteine methyl ester hydrochloride reacts with nitrile precursors in a buffered alcoholic medium at elevated temperatures (~50 °C) over extended periods (e.g., 14 hours) to yield thiazole intermediates with high regioselectivity.
| Reagent | Amount | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Cysteine methyl ester hydrochloride | 1.5 equiv | i-PrOH / pH 7 phosphate buffer (1.5:1) | 50 °C | 14 h | Stirred and heated |
This method ensures efficient thiazole ring closure with good yields and scalability.
Installation of the 1-[(Tert-butyldimethylsilyl)oxy]ethyl Side Chain
The hydroxyethyl substituent on the thiazole is protected as its tert-butyldimethylsilyl (TBDMS) ether to enhance stability and facilitate further synthetic transformations. The protection is generally achieved by treating the hydroxyethyl intermediate with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
Typical Silylation Reaction Conditions:
| Reagent | Amount | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| TBDMS-Cl | 1.1 equiv | THF or DCM | 0 °C to RT | 2-4 h | Base: imidazole or Et3N |
This reaction proceeds smoothly under mild conditions, yielding the silyl-protected hydroxyethyl thiazole derivative.
Representative Synthetic Route Summary
Analytical and Research Findings
- The thiazole ring synthesis via cysteine and nitrile cyclization is well-documented to proceed with good regioselectivity and yields, suitable for scale-up.
- The silyl protection step is a standard procedure in organic synthesis, providing stability to the hydroxyethyl moiety and facilitating purification and subsequent reactions.
- Although direct data on the aldehyde installation in this specific compound is limited, analogous thiazole derivatives have been successfully formylated using lithiation-DMF methods with moderate to high yields.
- Purity and identity of the final compound are typically confirmed by NMR spectroscopy, mass spectrometry, and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine), nitro groups (NO2)
Major Products Formed
Oxidation: 2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carboxylic acid
Reduction: 2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-methanol
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The silyl ether group enhances the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent-Driven Comparisons
Table 1: Structural and Physicochemical Properties
Key Observations:
Lipophilicity : The TBDMS group in the target compound increases logP compared to polar analogues like 2-(4-methylpiperazin-1-yl)-thiazole-5-carbaldehyde .
Stability : The TBDMS group protects the hydroxyl group from undesired reactions (e.g., oxidation), unlike 2-(1-hydroxyethyl)-thiazole-5-carbaldehyde .
Biological Activity
2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₁NO₂SSi and a molecular weight of 271.46 g/mol. This thiazole derivative has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The compound features a thiazole ring, which is known for its biological significance, and a tert-butyldimethylsilyl (TBDMS) ether group that enhances stability and lipophilicity. These properties facilitate cellular uptake, making it a candidate for various biological applications.
| Property | Value |
|---|---|
| IUPAC Name | 2-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-1,3-thiazole-5-carbaldehyde |
| Molecular Formula | C₁₂H₂₁NO₂SSi |
| Molecular Weight | 271.46 g/mol |
| Appearance | Powder |
| Storage Temperature | 4 °C |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiazole moiety can modulate the activity of various biological targets, potentially leading to antimicrobial and anticancer effects. The TBDMS group not only stabilizes the compound but also enhances its solubility in organic solvents, aiding in its bioavailability.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds containing thiazole rings can inhibit bacterial growth and possess antifungal properties. The specific activity of this compound against microorganisms is still under investigation, but preliminary data suggest promising results.
Anticancer Activity
Thiazole derivatives are also being explored for their anticancer potential. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, such as disrupting cellular signaling pathways or inhibiting angiogenesis. The unique structure of this compound may enhance its efficacy compared to other thiazole-based compounds.
Q & A
Q. What are the key synthetic methodologies for preparing 2-{1-[(tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde?
The synthesis typically involves:
- Protection of hydroxyl groups : The tert-butyldimethylsilyl (TBS) group is introduced to protect the hydroxyl group of the hydroxyethyl substituent, preventing unwanted side reactions during subsequent steps .
- Thiazole ring formation : Cyclization reactions using precursors like thioamides or α-haloketones under controlled pH and temperature conditions (e.g., 70–80°C in PEG-400 with Bleaching Earth Clay as a catalyst) .
- Carbaldehyde introduction : Oxidation of a methylthio group or direct formylation using Vilsmeier–Haack conditions (e.g., POCl₃/DMF) . Purification often employs recrystallization from acetic acid or chromatographic methods, monitored via TLC .
Q. How is structural characterization of this compound performed?
- Spectroscopic analysis :
- ¹H/¹³C NMR : Peaks at δ 9.8–10.0 ppm confirm the carbaldehyde proton, while TBS-OCH₂ signals appear at δ 3.5–4.0 ppm .
- IR spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) and ~1250 cm⁻¹ (Si-C stretch of TBS group) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?
- Catalyst screening : Heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) enhance regioselectivity in thiazole formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF or PEG-400) improve solubility of intermediates and stabilize reactive species .
- Temperature control : Maintaining 70–80°C prevents premature deprotection of the TBS group, which is sensitive to acidic/basic conditions .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Dynamic effects in NMR : Rotameric equilibria of the TBS-OCH₂ group may split signals; variable-temperature NMR (VT-NMR) can resolve this .
- X-ray crystallography : For ambiguous cases (e.g., crystallizing the oxime derivative), single-crystal analysis provides definitive bond geometries .
- Cross-validation : Compare IR and NMR data with structurally analogous compounds (e.g., ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate) .
Q. How does the TBS-protected hydroxyethyl group influence reactivity in downstream applications?
- Deprotection challenges : The TBS group requires fluoride-based reagents (e.g., TBAF) for cleavage, but excess reagent may degrade the thiazole ring. Controlled stoichiometry and low temperatures (−20°C) mitigate this .
- Functionalization : The free hydroxyl group post-deprotection enables conjugation (e.g., esterification or glycosylation) for biological activity studies .
Q. What computational tools predict the compound’s interactions with biological targets?
- Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., acetylcholinesterase), with the carbaldehyde and thiazole moieties as key pharmacophores .
- DFT calculations : Predict electrophilicity of the aldehyde group (e.g., Fukui indices) to assess reactivity in nucleophilic addition reactions .
Methodological Considerations
- Handling air-sensitive intermediates : Use Schlenk techniques for steps involving moisture-sensitive TBS protection .
- Spectral artifact identification : For example, residual acetic acid in NMR samples (δ 2.1 ppm) must be distinguished from product signals .
- Reproducibility : Document reaction parameters (e.g., catalyst loading, stirring rate) meticulously, as minor variations significantly impact heterocycle formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
